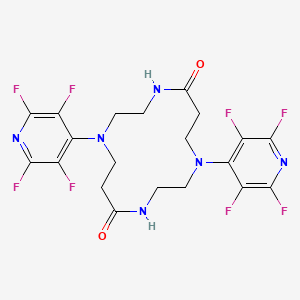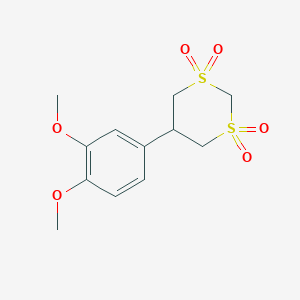![molecular formula C19H21N3O2 B11096204 N-{2-Phenyl-1-[N'-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide](/img/structure/B11096204.png)
N-{2-Phenyl-1-[N'-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-Phenyl-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-Phenyl-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide typically involves the reaction of diethylcarbamoyl chloride with ammonium thiocyanate in acetone, followed by the addition of 4-phenyl-3-thiosemicarbazide . The reaction mixture is heated to reflux for several hours and then allowed to cool to room temperature, resulting in the formation of the desired compound as colorless crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-Phenyl-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
N-{2-Phenyl-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-Phenyl-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic reactions. Additionally, its hydrazinecarbonyl group can interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{2-Phenyl-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide stands out due to its unique combination of a hydrazinecarbonyl group and a phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H21N3O2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[1-oxo-3-phenyl-1-(2-propan-2-ylidenehydrazinyl)propan-2-yl]benzamide |
InChI |
InChI=1S/C19H21N3O2/c1-14(2)21-22-19(24)17(13-15-9-5-3-6-10-15)20-18(23)16-11-7-4-8-12-16/h3-12,17H,13H2,1-2H3,(H,20,23)(H,22,24) |
InChI Key |
IMFWOBYRIBHKBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-{sulfanediylbis[(1-oxoethane-2,1-diyl)(1E)hydrazin-2-yl-1-ylidene(1E)eth-1-yl-1-ylidenebenzene-4,1-diyl]}bis(3,5-dinitrobenzamide)](/img/structure/B11096128.png)
![N'-[(E)-anthracen-9-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11096142.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11096148.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide](/img/structure/B11096154.png)

![N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide](/img/structure/B11096159.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B11096162.png)

![N-(2,3-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11096174.png)
![9a'-Hydroxy-1'-oxo-1',2',5a',6',7',8',9',9a'-octahydrospiro[cyclohexane-1,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile](/img/structure/B11096180.png)
![N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-phenoxyacetamide](/img/structure/B11096191.png)
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-fluorophenyl)methanone](/img/structure/B11096198.png)
![2-{[(3-bromophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11096202.png)
![2-(Furan-2-yl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11096220.png)
